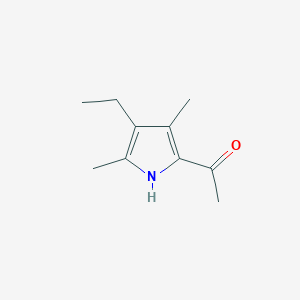
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound is characterized by the presence of a ketone group attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol typically involves the reaction of 4-ethyl-3,5-dimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ketone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in electrophilic substitution. These interactions can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Uniqueness
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
1500-91-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
InChIキー |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
正規SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
Key on ui other cas no. |
1500-91-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















